molecular formula C24H28N4O2 B6512131 2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 932291-74-2

2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-methylphenyl)methyl]acetamide

Numéro de catalogue: B6512131
Numéro CAS: 932291-74-2
Poids moléculaire: 404.5 g/mol
Clé InChI: GMCMEHOXBHQZNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[(4-methylphenyl)methyl]acetamide (hereafter referred to as the target compound) features a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted with a 4-methylphenyl group at position 2. The acetamide moiety is further modified with a (4-methylphenyl)methyl group. This spirocyclic framework is notable for its conformational rigidity, which may enhance binding specificity in pharmacological contexts.

Propriétés

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-17-3-7-19(8-4-17)15-25-21(29)16-28-13-11-24(12-14-28)26-22(23(30)27-24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCMEHOXBHQZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Variations in Spiro Ring Substitution

Substituent Position and Electronic Effects
  • Target Compound : Contains a 4-methylphenyl group at position 2 of the spiro ring. Methyl groups enhance lipophilicity and may stabilize π-π interactions.
  • G610-0077: Substituted with a 3,4-dimethylphenyl group at position 2.
  • G490-0547 : Features a 4-chlorophenyl group. Chlorine’s electron-withdrawing nature may alter electronic distribution, affecting binding kinetics .
Impact of Halogenation
  • G490-0648 : Substituted with 3-chlorophenyl on the spiro ring. Chlorine’s inductive effects could enhance metabolic stability compared to methyl groups .
  • N-[4-[[1-(cyclohexylamino)-4-(3-fluorophenyl)-3-oxo-2,4,8-triazaspiro[4.5]dec-1-en-8-yl]methyl]phenyl]ethanamide (): Incorporates a 3-fluorophenyl group. Fluorine’s small size and high electronegativity may optimize binding in hydrophobic pockets .

Variations in Acetamide Substituents

Aromatic vs. Aliphatic Modifications
  • Target Compound : The acetamide is linked to a (4-methylphenyl)methyl group, combining aromatic and aliphatic characteristics. This bulky substituent may influence steric interactions.
  • N-(3-ethylphenyl)-...acetamide (): Substituted with 3-ethylphenyl.
  • BJ10283 : Features a 2,4-dimethoxyphenyl group. Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability .
Electron-Withdrawing Groups
  • : Contains a 3-(trifluoromethyl)phenyl group. The CF₃ group’s strong electron-withdrawing effects could modulate binding affinity and oxidative stability .

Physicochemical and Structural Data

The following table summarizes key parameters of the target compound and analogs:

Compound ID/Name Spiro Ring Substituent Acetamide Substituent Molecular Formula Molecular Weight Reference
Target Compound 4-methylphenyl (4-methylphenyl)methyl Not explicitly provided ~436.5*
G610-0077 3,4-dimethylphenyl 4-methylphenyl C24H28N4O2 410.9
G490-0547 4-chlorophenyl 2,4-difluorophenyl C21H19ClF2N4O2 432.86
G490-0648 3-chlorophenyl 4-methylphenyl C22H23ClN4O2 410.9
BJ10283 4-methylphenyl 2,4-dimethoxyphenyl C24H28N4O4 436.5
Compound 3,4-dimethylphenyl 3-(trifluoromethyl)phenyl C24H25F3N4O2 470.5

*Estimated based on structural similarity to BJ10283 .

Hypothesized Structure-Activity Relationships (SAR)

Steric Effects : Bulky groups (e.g., 3,4-dimethylphenyl in G610-0077) may enhance target selectivity by excluding off-target interactions .

Electronic Effects : Electron-withdrawing groups (Cl, CF₃) could stabilize ligand-receptor interactions via dipole-dipole forces .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.